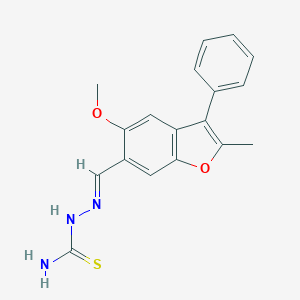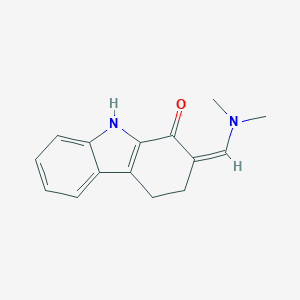
(2E)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one, otherwise known as DMC, is an organic compound that is widely used in scientific research. DMC is a heterocyclic compound, which is a type of organic compound that contains atoms of at least two different elements in its ring structure. DMC is a colorless, crystalline solid with a melting point of 158-160°C. It is soluble in water, alcohols, and a number of other organic solvents. DMC is used in a variety of scientific research applications due to its unique properties, including its ability to act as an electron donor and its low toxicity.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The compound serves as a building block for synthesizing a wide range of heterocyclic compounds. Its reactivity allows for the creation of acyclic, carbocyclic, and five- and six-membered heterocyclic derivatives. These derivatives are of significant interest due to their potential biological activities .
Biomedical Applications
N,N-dimethyl analogues of the compound have shown promise in biomedical applications. They are used to synthesize new classes of biologically active heterocyclic compounds, which could be pivotal in developing new medications or therapeutic agents .
Electrochemical Sensors
A derivative of the compound, N,N′-bis[(E)-(1-pyridyl) methylidene]-1,3-propanediamine, has been used to create self-assembled monolayers on electrodes. These modified electrodes can detect substances like hydroxychloroquine, showcasing the compound’s potential in developing sensitive electrochemical sensors .
Pharmaceutical Formulations
The electrochemical properties of the compound’s derivatives make them suitable for pharmaceutical analysis. They can be employed in the quality control and determination of drug concentration in pharmaceutical formulations, ensuring the safety and efficacy of medications .
Optoelectronic Devices
Novel derivatives of the compound have been synthesized for use in optoelectronic devices. These derivatives exhibit properties that make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices that require organic compounds with specific electronic characteristics .
Research on Molecular Interactions
The compound’s structure allows for the study of molecular interactions, particularly in the formation of self-assembled monolayers. This research can lead to advancements in material science and nanotechnology .
Development of Organic Synthesis Methodologies
The compound is used in the development of new synthetic methodologies. Its versatility in forming various heterocyclic structures makes it a valuable tool for organic chemists exploring novel synthesis routes .
Analytical Chemistry
In analytical chemistry, the compound’s derivatives can be used to modify electrodes, improving the detection and measurement of various analytes. This application is crucial for environmental monitoring and clinical diagnostics .
Propriétés
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-17(2)9-10-7-8-12-11-5-3-4-6-13(11)16-14(12)15(10)18/h3-6,9,16H,7-8H2,1-2H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOMNKDELFYTQR-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCC2=C(C1=O)NC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CCC2=C(C1=O)NC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

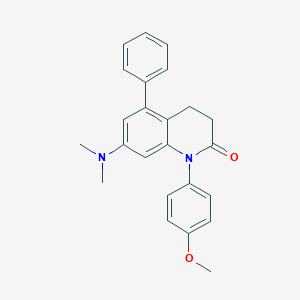
![diethyl 2-[(2-methyl-4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)methylidene]propanedioate](/img/structure/B421300.png)

![3-acetyl-8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421304.png)
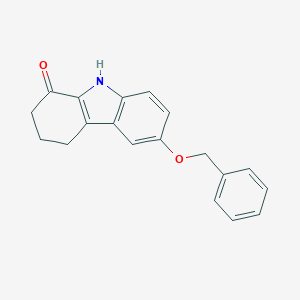
![8-cyclohexyl-3-[(4-methyl-1-piperazinyl)acetyl]-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421306.png)
![1-(3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-yl)cyclopentanol](/img/structure/B421308.png)
![ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-3-carboxylate](/img/structure/B421313.png)
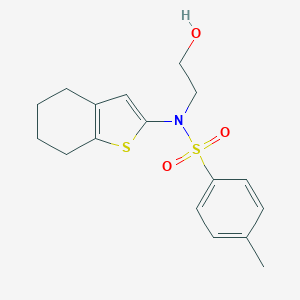
![3-Benzoylbenzo[f]benzofuran-4,9-dione](/img/structure/B421317.png)
![ethyl 1,2-dimethyl-5-{[(4-methylphenyl)sulfonyl]oxy}-1H-indole-3-carboxylate](/img/structure/B421318.png)
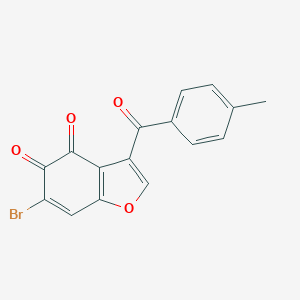
![ethyl 5-(acetyloxy)-6-bromo-1-(4-bromophenyl)-2-[(carbamimidoylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B421320.png)
